(3,5-Dimethylphenyl)methanethiol
Overview
Description
(3,5-Dimethylphenyl)methanethiol is an organic compound with the molecular formula C9H12S. It is characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions and a methanethiol group attached to the phenyl ring. This compound is known for its distinct odor and is used in various chemical applications.
Mechanism of Action
Target of Action
Methanethiol, a related compound, has been shown to interact with various enzymes and proteins, such as selenium-binding protein 1 (selenbp1) and methyltransferase-like protein 7b (mettl7b) .
Mode of Action
Methanethiol, a similar compound, is known to be rapidly degraded through the methanethiol oxidase (mto) activity of selenbp1 . This interaction could potentially lead to changes in cellular metabolism and signaling pathways .
Biochemical Pathways
(3,5-Dimethylphenyl)methanethiol may potentially affect sulfur metabolism, similar to methanethiol . Methanethiol is involved in various biochemical pathways, including the hydrogenotrophic pathway and the methylotrophic pathway . Dysregulation of these pathways can result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and excretions .
Result of Action
For instance, methanethiol contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, salinity has been identified as an important environmental factor regulating natural DMS and MeSH net accumulations in a temperate estuarine system . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)methanethiol typically involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under reflux conditions. The general reaction scheme is as follows:
3,5-Dimethylbenzyl chloride+NaHS→this compound+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3,5-Dimethylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)methanethiol
- (2,6-Dimethylphenyl)methanethiol
- (3,4-Dimethylphenyl)methanethiol
Uniqueness
(3,5-Dimethylphenyl)methanethiol is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the methanethiol group also imparts distinct characteristics compared to other similar compounds.
Properties
IUPAC Name |
(3,5-dimethylphenyl)methanethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-3-8(2)5-9(4-7)6-10/h3-5,10H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZCENBBGPLSRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CS)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75155-96-3 | |
Record name | (3,5-dimethylphenyl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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